5-Bromo-7-ethyl-2-formyl-benzofuran
Overview
Description
5-Bromo-7-ethyl-2-formyl-benzofuran is an organic compound with the molecular formula C11H9BrO2 and a molecular weight of 253.09 g/mol It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-ethyl-2-formyl-benzofuran typically involves the bromination of 7-ethyl-2-formyl-benzofuran. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-ethyl-2-formyl-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed
Substitution: 5-substituted-7-ethyl-2-formyl-benzofuran derivatives.
Oxidation: 5-Bromo-7-ethyl-2-carboxybenzofuran.
Reduction: 5-Bromo-7-ethyl-2-hydroxymethylbenzofuran.
Scientific Research Applications
5-Bromo-7-ethyl-2-formyl-benzofuran has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Materials Science: The compound can be used in the design of organic semiconductors and light-emitting materials due to its unique electronic properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators, aiding in the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-Bromo-7-ethyl-2-formyl-benzofuran depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromine atom and formyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The benzofuran core provides a rigid scaffold that can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-formylbenzofuran: Lacks the ethyl group at the 7-position, which may affect its reactivity and biological activity.
7-Ethyl-2-formylbenzofuran:
5-Bromo-7-methyl-2-formylbenzofuran: Similar structure but with a methyl group instead of an ethyl group, potentially altering its physical and chemical properties.
Uniqueness
5-Bromo-7-ethyl-2-formyl-benzofuran is unique due to the presence of both the bromine atom and the ethyl group, which can significantly impact its reactivity and interactions with biological targets. The combination of these substituents provides a distinct set of chemical and physical properties that can be leveraged in various applications, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-bromo-7-ethyl-1-benzofuran-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c1-2-7-3-9(12)4-8-5-10(6-13)14-11(7)8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWORBQILFUGMSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Br)C=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569343 | |
Record name | 5-Bromo-7-ethyl-1-benzofuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137206-73-6 | |
Record name | 5-Bromo-7-ethyl-1-benzofuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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